molecular formula C10H7ClO3 B13162108 5-Chloro-7-methylbenzofuran-3-carboxylic acid

5-Chloro-7-methylbenzofuran-3-carboxylic acid

Katalognummer: B13162108
Molekulargewicht: 210.61 g/mol
InChI-Schlüssel: FMUVCOXMPWTWIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-7-methylbenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C10H7ClO3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methylbenzofuran-3-carboxylic acid typically involves the chlorination of 7-methylbenzofuran followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-7-methylbenzofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-7-methylbenzofuran-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-7-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • 5-Chlorobenzofuran-3-carboxylic acid
  • 7-Methylbenzofuran-3-carboxylic acid
  • 5-Bromo-7-methylbenzofuran-3-carboxylic acid

Uniqueness

5-Chloro-7-methylbenzofuran-3-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a bioactive compound compared to other benzofuran derivatives.

Eigenschaften

Molekularformel

C10H7ClO3

Molekulargewicht

210.61 g/mol

IUPAC-Name

5-chloro-7-methyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H7ClO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-4H,1H3,(H,12,13)

InChI-Schlüssel

FMUVCOXMPWTWIC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1OC=C2C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.